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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working to improve the efficiency of Aluminum

Gallium Indium Phosphide (AlGaInP) solar cells.

Frequently Asked Questions (FAQs)
Q1: My AlGaInP solar cell shows low external quantum efficiency (EQE), particularly at shorter

wavelengths. What are the likely causes and how can I fix it?

A1: Low EQE at short wavelengths in AlGaInP solar cells is often linked to issues in the upper

layers of the cell, specifically the window and emitter layers.

Poor Window Layer Quality: The quality of the window layer, typically AlInP, is critical for

passivating the emitter surface. A defective window layer can lead to high surface

recombination velocity, reducing the collection of charge carriers generated by high-energy

photons near the surface. In inverted cell structures, a heavily Si-doped AlInP window layer

can decrease in quality and negatively impact the subsequent active layers.[1] Optimization

of the AlInP window layer has been shown to enhance the EQE by 10% to 20% at short

wavelengths.[1]

Suboptimal Emitter Doping or Thickness: The emitter doping concentration and thickness

must be carefully optimized. A heavily doped or thick emitter can have a short minority carrier

diffusion length, leading to recombination before carriers are collected.[2] For instance,
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replacing silicon with selenium as the n-type dopant in the emitter has been observed to lead

to a full recovery in the Internal Quantum Efficiency (IQE).[3]

Oxygen Contamination: AlGaInP and other aluminum-containing alloys are susceptible to

oxygen contamination during growth, which can create deep-level traps and increase non-

radiative recombination.[3][4][5] Optimizing growth conditions, such as increasing the growth

temperature, can help reduce oxygen incorporation.[4]

Q2: The open-circuit voltage (Voc) of my AlGaInP solar cell is lower than expected. What

factors contribute to this and what are the potential solutions?

A2: A lower than expected Voc is typically a result of high recombination rates within the

device.

High Defect Density: Point defects in the AlGaInP material, especially in cells grown by

Molecular Beam Epitaxy (MBE), can act as recombination centers. Post-growth rapid

thermal annealing (RTA) can be effective in reducing these defects and improving Voc.

Oxygen-Related Defects: As mentioned, oxygen contamination is a significant issue in Al-

containing materials, leading to the formation of deep-level traps that increase non-radiative

recombination and lower the Voc.[3][4][5] Careful optimization of Organometallic Vapor-

Phase Epitaxy (OMVPE) growth conditions is necessary to minimize this.[4]

Poor Surface Passivation: Inadequate passivation of the front and rear surfaces leads to

high surface recombination velocities. A high-quality, wide-bandgap window layer like AlInP is

essential for effective front surface passivation.[6] For the rear surface, a Back Surface Field

(BSF) layer, also potentially using AlGaInP, helps to minimize recombination.

Thermionic Emission at High Temperatures: At elevated operating temperatures, thermionic

emission can become a dominant recombination mechanism in AlGaInP solar cells, leading

to a reduction in the effective carrier lifetime and a lower Voc.[7] Optimizing the minority

carrier confinement layers can help mitigate this.[7]

Q3: My multi-junction solar cell, which includes an AlGaInP top cell, has a low fill factor (FF).

What could be the cause?
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A3: A low fill factor is often associated with high series resistance or issues with the tunnel

junction in multi-junction devices.

High Series Resistance: The sheet resistance of the emitter and window layers contributes to

the overall series resistance. The doping and thickness of these layers must be optimized to

ensure low resistance for efficient lateral current transport to the metal contacts.[8]

Poor Tunnel Junction Performance: In multi-junction cells, the tunnel junction connecting the

sub-cells must have low resistance and a high peak tunneling current density to prevent it

from limiting the device performance.[9] High-performance AlGaInP/AlGaAs tunnel junctions

have been developed for this purpose.[1] The integration of a high-quality tunnel junction can

significantly improve the overall device performance.[10]

Current Mismatch: If the AlGaInP top cell is underperforming and limiting the current, it can

affect the fill factor of the entire multi-junction device.[1][5] Improving the carrier collection

efficiency of the AlGaInP sub-cell is key to ensuring current matching.[1]

Q4: I am observing poor performance in my MBE-grown AlGaInP solar cells compared to those

grown by OMVPE. Why is this and how can I improve them?

A4: MBE-grown AlGaInP solar cells have historically shown lower performance due to a higher

concentration of point defects, likely due to lower growth temperatures compared to OMVPE.[2]

[11] This results in low minority carrier diffusion lengths in the emitter and base.[11]

Rapid Thermal Annealing (RTA): RTA has been shown to significantly improve the

performance of MBE-grown AlGaInP cells by reducing point defects.

Graded Layers: Implementing a graded AlGaInP layer can introduce a drift field that

enhances carrier collection, which is particularly useful when minority carrier diffusion lengths

are short.[11]

Delta Doping: This technique can be used to enhance the conductivity of layers like the

emitter while using a lower overall doping concentration, which helps maintain higher

material quality.[2]
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Troubleshooting Low Quantum Efficiency (QE)
This workflow provides a systematic approach to diagnosing and resolving low QE in AlGaInP

solar cells.

Low QE Observed

Low QE at short or long wavelengths?

Short Wavelength Issue

Short

Long Wavelength Issue

Long

Investigate Window/Emitter Layers Investigate Base/BSF Layers

Optimize AlInP window layer growth Optimize emitter doping (e.g., use Se) and thickness

Evaluate surface passivation

QE Improved

Increase base thickness or improve material quality Optimize Back Surface Field (BSF) layer

Measure minority carrier diffusion length

Click to download full resolution via product page

Caption: Troubleshooting workflow for low quantum efficiency.
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Improving Low Open-Circuit Voltage (Voc)
This logical diagram outlines steps to address a suboptimal Voc.

Low Voc Measured

High Recombination Likely Cause

Review Growth Protocol Review Passivation Strategy

Optimize growth temperature to reduce oxygen incorporation Use SIMS to check for oxygen/impurities For MBE, perform Rapid Thermal Annealing (RTA) Improve AlInP window layer quality Optimize Back Surface Field (BSF) layer

Voc Improved

Click to download full resolution via product page

Caption: Logical workflow for improving low open-circuit voltage.

Data Presentation
Table 1: Impact of Window Layer Optimization on Inverted AlGaInP Solar Cells
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Parameter
Before
Optimization

After Optimization Reference

Open-Circuit Voltage

(Voc)
- +60 mV [1]

Fill Factor (FF) 0.789 0.827 [1]

Short-Circuit Current

(Jsc)
10.45 mA/cm² 11.47 mA/cm² [1]

Efficiency (Dual-

Junction)
15.87% 18.68% [1]

Peak IQE 83.3% 88.2% [1]

Table 2: Performance of High-Bandgap AlGaInP Solar Cells Grown by OMVPE

Nominal
Al
Composit
ion

Bandgap
(Eg)

Open-
Circuit
Voltage
(Voc)

Bandgap-
Voltage
Offset
(Woc)

Fill
Factor
(FF)

Efficiency
Referenc
e

12% ~2.0 eV 1.59 V 440 mV 88.0% 14.8% [4][12][13]

0% to 24%
~1.9 to

~2.2 eV
-

≤ 500 mV

(up to 2.1

eV)

- - [4][12][13]

Experimental Protocols
Protocol 1: Current-Voltage (I-V) Characterization
Objective: To determine the key performance parameters (Voc, Jsc, FF, and efficiency) of the

AlGaInP solar cell.

Equipment:

Solar simulator (e.g., AM1.5G or AM0 spectrum)
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Calibrated reference solar cell

Source measure unit (SMU)

Temperature-controlled sample stage

Probing station

Methodology:

Calibrate the solar simulator's intensity using the calibrated reference cell to match standard

conditions (e.g., 1000 W/m² for AM1.5G).

Mount the AlGaInP solar cell device on the temperature-controlled stage, typically

maintained at 25°C.

Contact the device's front and back metal contacts using the probing station.

Connect the probes to the SMU.

Illuminate the device with the calibrated solar simulator.

Sweep the voltage across the device from a reverse bias (e.g., -1 V) to a forward bias

slightly above the expected Voc (e.g., +2.5 V) and measure the corresponding current.

Record the I-V curve.

From the I-V curve, extract the following parameters:

Jsc: Current density at zero voltage.

Voc: Voltage at zero current.

FF: (Maximum Power Point Voltage × Maximum Power Point Current) / (Voc × Jsc).

Efficiency (η): (Voc × Jsc × FF) / Input Power Density.

Perform dark I-V measurements by repeating the voltage sweep without illumination to

analyze diode characteristics.
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Protocol 2: Quantum Efficiency (QE) Measurement
Objective: To measure the ratio of collected charge carriers to incident photons at various

wavelengths, providing insight into carrier generation and collection efficiency.

Equipment:

Monochromatic light source (e.g., a lamp with a monochromator)

Calibrated photodiode (e.g., Si or Ge)

Lock-in amplifier

Light chopper

Source measure unit (SMU) or low-noise current amplifier

Methodology:

System Calibration: Measure the spectral response of the calibrated photodiode at each

wavelength to determine the incident photon flux.

Device Measurement:

Position the AlGaInP solar cell at the output of the monochromator.

Chop the monochromatic light at a known frequency.

Connect the solar cell to the current amplifier, which is referenced to the lock-in amplifier.

Measure the short-circuit current (I_sc) generated by the device at each wavelength,

typically from 300 nm to 900 nm for an AlGaInP cell.

EQE Calculation:

Calculate the EQE at each wavelength (λ) using the formula: EQE(λ) = (I_sc(λ) / q) /

(P_opt(λ) / (hc/λ)) where q is the elementary charge, P_opt is the incident optical power, h

is Planck's constant, and c is the speed of light.
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IQE Calculation (Optional):

Measure the total reflectance (R) of the solar cell over the same wavelength range.

Calculate the Internal Quantum Efficiency (IQE) as: IQE(λ) = EQE(λ) / (1 - R(λ))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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